molecular formula C19H23O5P B11088038 Propan-2-yl (4-tert-butyl-2-hydroxy-3,6-dioxocyclohexa-1,4-dien-1-yl)phenylphosphinate

Propan-2-yl (4-tert-butyl-2-hydroxy-3,6-dioxocyclohexa-1,4-dien-1-yl)phenylphosphinate

Cat. No.: B11088038
M. Wt: 362.4 g/mol
InChI Key: BDNUFCZNBOTXEB-UHFFFAOYSA-N
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Description

ISOPROPYL [4-(TERT-BUTYL)-2-HYDROXY-3,6-DIOXO-1,4-CYCLOHEXADIENYL]PHENYLPHOSPHINATE is a complex organic compound with a unique structure that includes a cyclohexadienyl ring, a tert-butyl group, and a phosphinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ISOPROPYL [4-(TERT-BUTYL)-2-HYDROXY-3,6-DIOXO-1,4-CYCLOHEXADIENYL]PHENYLPHOSPHINATE typically involves multiple steps, starting with the preparation of the cyclohexadienyl ring. The tert-butyl group is introduced through a Friedel-Crafts alkylation reaction, while the phosphinate moiety is added via a phosphorylation reaction. The reaction conditions often require the use of catalysts, such as Lewis acids, and specific solvents to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of ISOPROPYL [4-(TERT-BUTYL)-2-HYDROXY-3,6-DIOXO-1,4-CYCLOHEXADIENYL]PHENYLPHOSPHINATE is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, resulting in a more cost-effective and environmentally friendly process .

Mechanism of Action

The mechanism of action of ISOPROPYL [4-(TERT-BUTYL)-2-HYDROXY-3,6-DIOXO-1,4-CYCLOHEXADIENYL]PHENYLPHOSPHINATE involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical processes in bacterial cells . Additionally, its ability to form stable complexes with metal ions contributes to its antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

  • ISOPROPYL [4-(TERT-BUTYL)-2-HYDROXY-3,6-DIOXO-1,4-CYCLOHEXADIENYL]PHENYLPHOSPHONATE
  • ISOPROPYL [4-(TERT-BUTYL)-2-HYDROXY-3,6-DIOXO-1,4-CYCLOHEXADIENYL]PHENYLPHOSPHATE

Uniqueness

ISOPROPYL [4-(TERT-BUTYL)-2-HYDROXY-3,6-DIOXO-1,4-CYCLOHEXADIENYL]PHENYLPHOSPHINATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced stability and a broader range of applications in various fields .

Properties

Molecular Formula

C19H23O5P

Molecular Weight

362.4 g/mol

IUPAC Name

5-tert-butyl-3-hydroxy-2-[phenyl(propan-2-yloxy)phosphoryl]cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C19H23O5P/c1-12(2)24-25(23,13-9-7-6-8-10-13)18-15(20)11-14(19(3,4)5)16(21)17(18)22/h6-12,22H,1-5H3

InChI Key

BDNUFCZNBOTXEB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OP(=O)(C1=CC=CC=C1)C2=C(C(=O)C(=CC2=O)C(C)(C)C)O

Origin of Product

United States

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